molecular formula C15H17F3IN5O B4376000 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4376000
M. Wt: 467.23 g/mol
InChI Key: AWGQTEFJLMBCTA-UHFFFAOYSA-N
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Description

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound notable for its intricate molecular structure, which combines functional groups such as cyclopropyl, trifluoromethyl, and pyrazole. This compound, belonging to the category of carboxamides, exhibits significant potential in various scientific domains due to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step synthesis process:

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)-1H-pyrazole and 4-iodo-1-methyl-1H-pyrazole.

  • Stepwise Reactions: : The process involves forming intermediates through a series of reactions, including coupling and substitution reactions. For instance, the propyl chain can be introduced through a nucleophilic substitution reaction.

  • Reaction Conditions: : Optimal reaction conditions involve precise control of temperature, pH, and reaction time. Catalysts such as palladium or copper compounds may be used to facilitate certain steps in the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. High-pressure reactors and automated control systems ensure reproducibility and efficiency. Key aspects include:

  • Scalability: : Industrial synthesis requires adjustments in reaction parameters to maintain yield and purity on a larger scale.

  • Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Under appropriate conditions, the compound can be oxidized, potentially altering the pyrazole rings.

  • Reduction: : Reduction reactions may target the carboxamide group or the iodine substituent.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution agents like halides or amines. Reaction conditions, such as solvent choice, temperature, and reaction time, significantly impact the outcome.

Major Products

The primary products from these reactions include modified versions of the original compound, featuring changes in functional groups or oxidation states. Identifying and characterizing these products require advanced techniques like NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or intermediate in the synthesis of other complex molecules. Its unique structure aids in studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, the compound is explored for its potential as a biochemical probe or ligand. It interacts with specific proteins or enzymes, aiding in the study of biological pathways and molecular interactions.

Medicine

In medicine, researchers investigate its pharmacological properties, such as anti-inflammatory or anticancer activities. The compound's ability to modulate molecular targets makes it a candidate for drug development.

Industry

Industrially, it may find applications in materials science, including the development of novel polymers or coatings with specialized properties.

Mechanism of Action

The mechanism by which N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves:

  • Molecular Targets: : The compound can bind to specific proteins or enzymes, influencing their activity.

  • Pathways: : It affects biochemical pathways by modulating key steps, such as enzyme inhibition or activation.

Comparison with Similar Compounds

N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 3-(Trifluoromethyl)-1H-pyrazole derivatives

  • Cyclopropyl-containing carboxamides

  • Iodo-pyrazole analogs: These compounds share structural elements but differ in their reactivity, pharmacological profiles, and industrial applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-4-iodo-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3IN5O/c1-23-13(10(19)8-21-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(22-24)15(16,17)18/h7-9H,2-6H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGQTEFJLMBCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
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N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
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Reactant of Route 3
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

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